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Glucose pentaacetate

Anomerization Carbohydrate stability Glycosyl donor preparation

Unpredictable anomeric reactivity compromises stereochemical outcomes in glycosylation. Glucose pentaacetate (CAS 3891-59-6) provides the solution: • α-Anomer stable to acidic reagents-enables controlled glycosyl halide generation for stereoselective oligosaccharide synthesis. • β-Anomer undergoes lipase-catalyzed hydrolysis to yield regioisomeric tetra-/tri-/diacetates inaccessible by chemical routes. • Uniquely stimulates insulin release in pancreatic islet assays (absent in galactose pentaacetate). Supplied as 98% anomeric mixture. Bulk quantities available.

Molecular Formula C16H22O11
Molecular Weight 390.34 g/mol
CAS No. 3891-59-6
Cat. No. B165980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucose pentaacetate
CAS3891-59-6
Molecular FormulaC16H22O11
Molecular Weight390.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3
InChIKeyUAOKXEHOENRFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucose Pentaacetate (CAS 3891-59-6): A Foundational Acetylated Carbohydrate Building Block for Regioselective Synthesis and Glycosylation Research


Glucose pentaacetate (1,2,3,4,6-penta-O-acetyl-D-glucopyranose) is a peracetylated glucose derivative in which all five hydroxyl groups are esterified with acetic acid, yielding the molecular formula C₁₆H₂₂O₁₁ and molecular weight of 390.34 g/mol. The compound exists as an anomeric mixture (α/β) with CAS 3891-59-6 denoting the mixed anomer preparation [1]. It appears as a white crystalline powder with melting point 109–113°C, is insoluble in water (<5 g/L at 25°C), and readily dissolves in chloroform, methanol, and acetone [2]. The compound is classified as a flavoring substance by the European Food Safety Authority (FL No. 09.258) and is registered under FEMA 2524 [3].

Why Glucose Pentaacetate (CAS 3891-59-6) Cannot Be Replaced by Other Peracetylated Monosaccharides: Anomer-Specific Reactivity and Bioactivity Dictate Application Suitability


Peracetylated monosaccharides constitute a broad class of protected sugar derivatives, yet glucose pentaacetate exhibits distinct physicochemical and biological properties that preclude simple substitution with structurally similar analogs such as galactose pentaacetate or mannose pentaacetate. The anomeric configuration (α vs β) critically governs reactivity in glycosylation and rearrangement reactions, with α-D-glucose pentaacetate demonstrating markedly greater stability toward acidic reagents than its β-anomer [1]. Furthermore, glucose pentaacetate displays unique insulinotropic activity in pancreatic islet assays—a property not shared by galactose pentaacetate esters, which fail to stimulate insulin release [2]. Even within the glucose series, the β-anomer exhibits dramatically different reactivity profiles: β-D-glucose pentaacetate undergoes acetate exchange 450 times faster than the α-anomer in the presence of stannic chloride [3]. These differences are not merely academic; they directly impact synthetic outcomes in regioselective deprotection cascades and the reliability of analytical standardization.

Glucose Pentaacetate (CAS 3891-59-6): Quantified Differentiation Evidence Versus Closest Analogs and In-Class Alternatives


Anomeric Stability: α-D-Glucose Pentaacetate Exhibits Superior Acid Resistance Relative to β-Anomer, Enabling Predictable Synthetic Handling

α-D-Glucose pentaacetate demonstrates significantly greater stability toward acidic reagents compared to its β-anomer. In kinetic studies using stannic chloride-catalyzed anomerization in chloroform, the α-acetate shows high stability, with dissociation of the C1-acetoxy bond being rate-controlling in its rearrangement [1]. By contrast, the β-anomer undergoes rapid dissociation involving participation of the C2-acetoxy group to form a resonance-stabilized carbonium ion, with the reaction proceeding extremely fast [1]. The α-acetate is stable toward titanium tetrachloride, whereas the β-anomer reacts extremely fast with this reagent to yield tetraacetyl-β-D-glucopyranosyl chloride [1].

Anomerization Carbohydrate stability Glycosyl donor preparation

Regioselective Enzymatic Deacetylation: Glucose Pentaacetate Yields Defined Partially Acetylated Intermediates Not Accessible via Chemical Hydrolysis

Lipase-catalyzed hydrolysis of β-D(+)-glucose pentaacetate using Aspergillus niger lipase—the most suitable among four enzymes tested—produces gram quantities of pure, regioselectively deacetylated intermediates: glucose-2,3,4,6-tetraacetate, glucose triacetate (mixture of 2,4,6- and 3,4,6-isomers), and glucose-4,6-diacetate [1]. In contrast, alkaline chemical hydrolysis affords no significant accumulation of these intermediates [1]. Candida antarctica lipase B selectively hydrolyzes the 1-position of 1,2,3,4,6-penta-O-acetyl-β-D-glucose, enabling efficient chemo-enzymatic synthesis from readily available materials [2].

Biocatalysis Regioselective hydrolysis Lipase screening

Insulinotropic Activity: α-D-Glucose Pentaacetate Stimulates Insulin Release, Whereas α- and β-D-Galactose Pentaacetate Do Not

α-D-Glucose pentaacetate stimulates insulin release from rat pancreatic islets, mimicking the effect of nutrient secretagogues by recruiting B cells into an active secretory state and stimulating proinsulin biosynthesis [1]. In direct comparative assays, acetate, methyl acetate, ethyl acetate, α-D-galactose pentaacetate, and β-D-galactose pentaacetate all failed to stimulate insulin release at equivalent concentrations [1]. The secretory response to α-D-glucose pentaacetate was reproduced by β-D-glucose pentaacetate and, to a lesser extent, by β-L-glucose pentaacetate [1].

Insulin secretion Pancreatic islets Hexose esters

Comparative Reactivity in Acetate Exchange: β-D-Glucose Pentaacetate Is 450-Fold More Reactive Than α-Anomer and 8-Fold More Reactive Than α-D-Mannose Pentaacetate

Kinetic studies of acetate exchange between pentaacetate C1-acetoxy groups and stannic trichloride acetate in chloroform at 40°C reveal dramatic differences in reactivity. β-D-Glucose pentaacetate (1,2-trans configuration) was 450 times more reactive than the α-1,2-cis anomer [1]. Furthermore, 1,2-trans-β-D-glucose pentaacetate underwent exchange eight times more rapidly than 1,2-trans-α-D-mannose pentaacetate [1]. The α-D-mannose pentaacetate exchanged seven times faster than its β-1,2-cis anomer, placing the D-mannose pentaacetates at intermediate reactivity between the two D-glucose pentaacetate anomers [1].

Reaction kinetics Anomerization Acetate exchange

Analytical Standard Purity and Specific Rotation: α-D-Glucose Pentaacetate Provides a Well-Defined Reference with Distinct Optical Activity

α-D(+)-Glucose pentaacetate is commercially available as an analytical standard with assay purity of 99% and optical activity [α]²⁰/D ≥+98° (c = 1 in ethanol) . It is employed as a model compound for studying carbohydrate stereochemistry via Vibrational Circular Dichroism (VCD) and as a standard in gas chromatographic analysis of monosaccharide and polysaccharide components . The specific rotation of α-D-glucose pentaacetate measures 12.3°, compared to 28.7° for α-D-galactose pentaacetate , providing a clear spectroscopic fingerprint for identity confirmation.

Analytical chemistry Chromatography Spectroscopy

Bitter Taste Profile: α- and β-D-Glucose Pentaacetate Elicit Bitter Taste, Whereas α- and β-D-Galactose Pentaacetate Yield Doubtful Results

Comparative sensory evaluation of monosaccharide pentaacetate esters (1.7 mM) reveals distinct taste profiles. Both α- and β-anomers of D-glucose pentaacetate elicit a bitter taste, as do α-D-mannose pentaacetate and β-L-glucose pentaacetate [1]. In contrast, both α- and β-D-galactose pentaacetate yield doubtful bitter taste results [1]. None of the pentaacetate esters display sweet taste, whereas the corresponding unesterified monosaccharides (0.22 M) exhibit sweetness with the rank order D-glucose ≈ D-galactose ≈ D-mannoheptulose > L-glucose [1].

Taste physiology Sensory evaluation Insulin secretion

Glucose Pentaacetate (CAS 3891-59-6): Priority Research and Industrial Applications Backed by Quantitative Differentiation Evidence


Stereocontrolled Glycosylation and Oligosaccharide Synthesis Using α-D-Glucose Pentaacetate

The demonstrated kinetic stability of α-D-glucose pentaacetate toward acidic reagents [1] makes it the preferred starting material for glycosylation reactions requiring controlled anomeric activation. The α-anomer can be selectively activated under Lewis acid catalysis (e.g., HBr/AcOH) to generate glycosyl halides while minimizing premature anomerization that would compromise stereochemical outcomes [2]. This predictable reactivity profile is essential for synthesizing complex oligosaccharides and glycoconjugates where stereochemical integrity at the anomeric center dictates biological recognition.

Preparative Synthesis of Regioselectively Acetylated Glucose Derivatives via Lipase-Catalyzed Hydrolysis

The lipase-catalyzed hydrolysis of β-D-glucose pentaacetate using Aspergillus niger or Candida antarctica lipase B enables gram-scale preparation of pure glucose-2,3,4,6-tetraacetate, glucose triacetate isomers, and glucose-4,6-diacetate [3][4]. These partially protected intermediates are valuable for orthogonal protection strategies in carbohydrate chemistry and cannot be obtained in significant yields via chemical hydrolysis. For laboratories engaged in glycochemistry, glucose pentaacetate is the indispensable precursor for accessing this specific portfolio of building blocks.

Insulin Secretion Research and Pancreatic Islet Pharmacology

α-D-Glucose pentaacetate uniquely stimulates insulin release from rat pancreatic islets, whereas α- and β-D-galactose pentaacetate fail to do so [5]. This functional selectivity makes glucose pentaacetate a critical tool for dissecting the coupling mechanisms between hexose metabolism and insulin secretion, particularly in studies where bypassing GLUT-mediated glucose transport is required. Researchers investigating diabetes pathophysiology or screening insulinotropic agents should prioritize glucose pentaacetate over other peracetylated monosaccharides for reproducible functional assays.

Analytical Standardization in Gas Chromatography and Vibrational Circular Dichroism

Commercially available α-D(+)-glucose pentaacetate with assay purity of 99% and defined specific rotation ([α]²⁰/D ≥+98°, c=1 in EtOH) serves as a certified reference standard for gas chromatographic analysis of monosaccharide and polysaccharide mixtures . Its distinct optical rotation (12.3° vs. 28.7° for galactose pentaacetate ) provides a reliable spectroscopic fingerprint for identity confirmation in VCD studies of carbohydrate stereochemistry. Analytical and quality control laboratories should specify this compound to ensure method accuracy and inter-laboratory reproducibility.

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